molecular formula C22H25N3O3 B15285491 12alpha-Fumitremorgin C

12alpha-Fumitremorgin C

Cat. No.: B15285491
M. Wt: 379.5 g/mol
InChI Key: DBEYVIGIPJSTOR-UHFFFAOYSA-N
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Description

12alpha-Fumitremorgin C is a mycotoxin produced by the fungus Aspergillus fumigatus. It belongs to the class of indole alkaloids and is known for its potent biological activities, particularly as an inhibitor of the breast cancer resistance protein (BCRP/ABCG2).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12alpha-Fumitremorgin C typically involves the formation of a diketopiperazine core from L-tryptophan and L-proline. This is followed by a series of prenylation, cyclization, and hydroxylation reactions. Key enzymes involved in its biosynthesis include nonribosomal peptide synthase (FtmA), prenyltransferases (FtmB and FtmH), and cytochrome P450 monooxygenases (FtmC, FtmE, and FtmG) .

Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Aspergillus fumigatus strains. The compound is extracted from the fermentation broth and purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 12alpha-Fumitremorgin C undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes (e.g., FtmC, FtmE, FtmG).

    Prenylation: Prenyltransferases (e.g., FtmB, FtmH).

Major Products:

Mechanism of Action

12alpha-Fumitremorgin C exerts its effects primarily by inhibiting the ABCG2/BCRP transporter. This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs, thereby reversing multidrug resistance. The compound interacts with the transporter at specific binding sites, blocking its function and enhancing drug toxicity in resistant cancer cells .

Comparison with Similar Compounds

  • Fumitremorgin B
  • Verruculogen
  • Tryprostatin B
  • Cyclotryprostatin

Comparison: 12alpha-Fumitremorgin C is unique due to its specific inhibition of the ABCG2/BCRP transporter, which is not observed in other similar compounds like Fumitremorgin B or Verruculogen. Additionally, its structure, characterized by specific prenylation and hydroxylation patterns, distinguishes it from other indole alkaloids .

Properties

IUPAC Name

7-methoxy-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-12(2)9-18-20-15(14-7-6-13(28-3)10-16(14)23-20)11-19-21(26)24-8-4-5-17(24)22(27)25(18)19/h6-7,9-10,17-19,23H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEYVIGIPJSTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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